![molecular formula C14H17N3OS B11012955 2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B11012955.png)
2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with piperidinylmethyl and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the piperidinylmethyl and thiophenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
Similar Compounds
2-(piperidin-1-ylmethyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a thiophenyl group.
2-(morpholin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one: Contains a morpholinylmethyl group instead of a piperidinylmethyl group.
2-(piperidin-1-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Features a furan group instead of a thiophenyl group.
Uniqueness
The presence of the thiophenyl group in 2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions. Additionally, the piperidinylmethyl group enhances its solubility and bioavailability, making it a valuable compound in drug discovery.
Biological Activity
2-(Piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a piperidine ring, a pyridazine moiety, and a thiophene substituent, which may enhance its biological activity and selectivity towards specific targets.
Synthesis
The synthesis of this compound typically involves multi-step processes, including the condensation of piperidine derivatives with thiophene and pyridazine components. The key steps often include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Condensation Reaction : Combining the piperidine and pyridazine components under controlled conditions.
- Purification : Employing techniques such as recrystallization or chromatography to obtain the final product in pure form.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties, particularly against resistant strains of bacteria.
- Cytotoxicity : Some derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Case Study: Antitubercular Activity
A study evaluated the antitubercular activity of piperidinothiosemicarbazone derivatives, which share structural similarities with the target compound. The findings revealed:
Compound | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Compound A | 0.5 μg/mL | Very Strong |
Compound B | 4 μg/mL | Strong |
Compound C | >512 μg/mL | Weak |
These results indicate that structural modifications significantly influence biological activity, with specific focus on the basicity of substituents at the heteroaromatic ring being crucial for antituberculous activity .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Target Interaction : The compound may interact with key enzymes or receptors involved in cellular processes.
- Biochemical Pathways : It potentially affects pathways related to DNA repair and cell proliferation.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that compounds within this class exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, which are essential for their development as therapeutic agents.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure | Key Features |
---|---|---|
5-(4-Aminophenyl)-6-methylpyridazinone | Structure | Known for anticancer properties |
4-(1-Piperidinyl)-1H-pyrazole | Structure | Exhibits neuroprotective effects |
1-(4-Methylpiperazinyl)-pyrimidine derivatives | Structure | Broad-spectrum antimicrobial activity |
This comparative analysis highlights the distinctiveness of this compound due to its specific combination of functional groups.
Properties
Molecular Formula |
C14H17N3OS |
---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C14H17N3OS/c18-14-7-6-12(13-5-4-10-19-13)15-17(14)11-16-8-2-1-3-9-16/h4-7,10H,1-3,8-9,11H2 |
InChI Key |
YIBNBTQVQZJTAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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